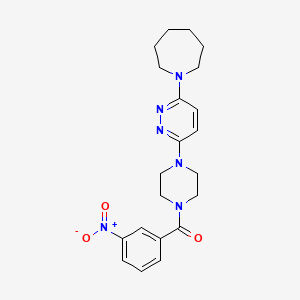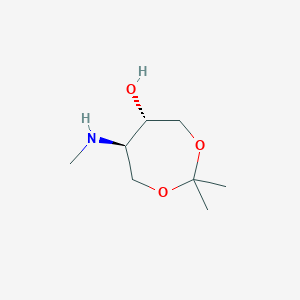![molecular formula C9H9ClF3N3O B2946472 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea CAS No. 2058814-55-2](/img/structure/B2946472.png)
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of this compound are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 2-amino-3-methyl-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrrole-3-carbonitrile. This compound is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound is also used as a ligand in the synthesis of metal complexes, which are used as catalysts in organic synthesis.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be active in both agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The major use of trifluoromethylpyridine derivatives, which this compound is a part of, is in the protection of crops from pests . This suggests that it may interfere with biochemical pathways essential for pest survival.
Result of Action
It is known that trifluoromethylpyridine derivatives have biological activities in both the agrochemical and pharmaceutical industries . In the agrochemical industry, they are used to protect crops from pests, suggesting that they may have cytotoxic effects on pests .
Advantages and Limitations for Lab Experiments
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea is relatively easy to synthesize and is widely available. It is also relatively stable, making it suitable for use in lab experiments. However, it is important to note that this compound is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight.
Future Directions
Future research on 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea should focus on the biochemical and physiological effects of the compound. Additionally, further research should be conducted to better understand the mechanism of action of this compound in the synthesis of other compounds. Finally, further research should be conducted on the potential applications of this compound in pharmaceuticals, agrochemicals, and catalysis.
Synthesis Methods
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea can be synthesized through the reaction of 3-chloro-5-trifluoromethylpyridine with methyl isocyanate in the presence of a base catalyst. The reaction is carried out in a polar solvent such as acetonitrile at a temperature of 60-80°C. The yield of the reaction is typically high, with a yield of up to 99%.
Safety and Hazards
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-14-8(17)16-4-7-6(10)2-5(3-15-7)9(11,12)13/h2-3H,4H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSFJXLQYGUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)

![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)

![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)




![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)

![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)

![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)